molecular formula C11H13Cl2N3 B11854906 (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride

Cat. No.: B11854906
M. Wt: 258.14 g/mol
InChI Key: AVWNISHPDGULTJ-UHFFFAOYSA-N
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Description

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is an organic compound that belongs to the class of phenylmethanamines. It is characterized by the presence of a pyrazine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 4-bromopyrazine with phenylboronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 4-(pyrazin-2-yl)phenyl, which is then subjected to reductive amination with formaldehyde and ammonium chloride to yield (4-(Pyrazin-2-yl)phenyl)methanamine. The final step involves the conversion of this compound to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of (4-(Pyrazin-2-yl)phenyl)methanamine.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Alkylated or acylated derivatives of the amine group.

Scientific Research Applications

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of (4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyrazin-2-yl)phenyl)methanamine dihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the design of molecules with specific biological activities.

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(4-pyrazin-2-ylphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C11H11N3.2ClH/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H

InChI Key

AVWNISHPDGULTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN=C2.Cl.Cl

Origin of Product

United States

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